D-Phenylalanine-bortezomib
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H34BN5O5 |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C28H34BN5O5/c1-19(2)15-25(29(38)39)34-27(36)23(17-21-11-7-4-8-12-21)32-26(35)22(16-20-9-5-3-6-10-20)33-28(37)24-18-30-13-14-31-24/h3-14,18-19,22-23,25,38-39H,15-17H2,1-2H3,(H,32,35)(H,33,37)(H,34,36)/t22-,23+,25+/m1/s1 |
InChI Key |
WXSBJLWLFBBGKF-CUYJMHBOSA-N |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivations of D Phenylalanine Bortezomib
Stereoselective Synthesis Approaches for D-Phenylalanine-Containing Bortezomib (B1684674) Analogs
The synthesis of bortezomib and its analogs is a complex process that requires precise control over stereochemistry. newdrugapprovals.org The introduction of a D-phenylalanine residue in place of the natural L-phenylalanine presents unique challenges and opportunities in the synthetic route.
Integration of D-Phenylalanine Synthons into the Boronic Acid Dipeptide Scaffold
A key strategy in the synthesis of bortezomib analogs involves the convergent coupling of a protected D-phenylalanine derivative with a suitable aminoboronic ester intermediate. google.com This approach allows for the modular construction of the dipeptide scaffold. One common method involves the reaction of a racemic α-aminoboronic ester with a protected D-phenylalanine to create a mixture of diastereomers. google.comgoogle.com These diastereomers can then be separated using techniques like crystallization or chromatography. google.comgoogle.com
For instance, a racemic pinacol (B44631) α-aminoboronic ester can be derivatized with N-BOC-D-phenylalanine. google.com The resulting diastereomeric mixture is then subjected to separation to isolate the desired stereoisomer before proceeding with further synthetic steps. google.com This method circumvents the need for an expensive chiral auxiliary like (S)-(+)-pinanediol, which is often used to induce stereoselectivity in the synthesis of the α-aminoboronic acid moiety. google.com
The coupling of the D-phenylalanine synthon with the boronic acid portion is a critical step. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are often employed to facilitate the amide bond formation while minimizing racemization. luxembourg-bio.com
Strategies for Managing Stereochemical Purity and Racemization
Maintaining the stereochemical integrity of the D-phenylalanine and the α-aminoboronic acid chiral centers is paramount during synthesis. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, can occur during the activation of the carboxylic acid group of the N-protected amino acid. mdpi.com This process is believed to proceed through an oxazolone (B7731731) intermediate, particularly in the case of N-acylamino acids. luxembourg-bio.com
Several strategies are employed to suppress racemization:
Use of Coupling Reagents: The choice of coupling agent is crucial. TBTU is widely used in peptide synthesis as it generally leads to a low percentage of racemization. luxembourg-bio.com
Control of Reaction Conditions: Slow addition of a base, such as diisopropylethylamine (DIPEA), at low temperatures can significantly reduce the extent of racemization during the coupling reaction. luxembourg-bio.com
Protecting Groups: The nature of the N-protecting group on the phenylalanine can influence the propensity for racemization. While N-acetyl or N-benzoyl groups can be prone to racemization, other protecting groups may offer better stereochemical retention. mdpi.com
Studies have shown that the degree of racemization is related to the strength of the base used in the coupling reaction. mdpi.com Therefore, careful selection of the base and its stoichiometry is essential for preserving the desired stereochemistry.
Chemical Modification Strategies of the D-Phenylalanine Moiety in Bortezomib Analogs
Modifying the D-phenylalanine residue within the bortezomib scaffold offers a pathway to new analogs with potentially altered properties. These modifications can be directed at the amino acid side chain or involve different linker chemistries.
Derivatization at the Amino Acid Side Chain
The phenyl group of the D-phenylalanine side chain provides a site for various chemical modifications. The introduction of substituents on the aromatic ring can influence the molecule's interaction with its biological target. For example, the incorporation of unnatural amino acids with modified side chains, such as those containing a 2-carbonylbenzene boronic acid, has been explored in peptide chemistry and could be applied to D-phenylalanine-bortezomib analogs. rsc.org
Furthermore, techniques from antibody-drug conjugate (ADC) development, such as the use of non-natural amino acids like p-acetylphenylalanine, could be adapted. google.com This allows for site-specific modifications and the attachment of other molecules.
Alternative Linker Chemistries and Conjugation Strategies
The amide bond connecting the D-phenylalanine to the rest of the molecule can be considered a linker. While amide bonds are common, alternative linker chemistries can be explored to create novel derivatives. nih.gov Strategies from the field of bioconjugation offer a variety of linkers that could be adapted. nih.govresearchgate.net For example, linkers that are sensitive to specific physiological conditions, such as pH or the presence of certain enzymes, could be incorporated to create prodrugs or targeted delivery systems. rsc.org
The use of bifunctional linkers, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), is prevalent in creating antibody-drug conjugates and could potentially be used to attach this compound analogs to larger molecules. nih.gov
Design Principles for Novel this compound Derivatives
The design of new this compound derivatives is guided by several key principles aimed at optimizing their therapeutic potential. A primary goal is often to enhance selectivity for the target proteasome while minimizing off-target effects. tum.de
Another design principle is the "warhead" modification. While this article focuses on the D-phenylalanine moiety, it's important to note that the boronic acid "warhead" is crucial for the inhibitory activity of bortezomib. frontiersin.org However, modifications to the peptide backbone, including the use of D-phenylalanine, can influence the positioning and reactivity of this warhead.
The development of prodrugs is another important design strategy. This involves modifying the molecule to improve its pharmacokinetic properties. rsc.org For instance, derivatizing the boronic acid moiety or other functional groups can create a temporarily inactive form of the drug that is converted to the active form in the body.
Finally, the principles of antibody-drug conjugate (ADC) design can be applied, where the this compound analog acts as the cytotoxic payload. nih.gov This involves attaching the molecule to a monoclonal antibody that targets specific cells, thereby delivering the therapeutic agent directly to the site of action.
Molecular and Cellular Mechanisms of Action of D Phenylalanine Bortezomib
Interactions with the Ubiquitin-Proteasome System (UPS)
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a vast array of intracellular proteins, thereby maintaining protein homeostasis and regulating numerous cellular processes. D-Phenylalanine-bortezomib's interaction with this system is central to its activity. drugbank.comresearchgate.net It functions as a potent, specific, and reversible inhibitor of the 26S proteasome, a large protein complex that carries out the final step of protein degradation. nih.govoup.comresearchgate.net The inhibition of the proteasome leads to the accumulation of ubiquitylated proteins destined for degradation, disrupting cell cycle regulation, and promoting apoptosis. researchgate.netresearchgate.netnih.gov
This compound, referred to in much of the literature by its active form, bortezomib (B1684674), exhibits selective inhibition of the catalytic subunits within the 20S core particle of the proteasome. drugbank.comoup.com The 20S proteasome possesses three main types of proteolytic activities, each associated with a specific beta subunit: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like or peptidyl-glutamyl peptide-hydrolyzing (PGPH) (β1). oncotarget.comresearchgate.net
Bortezomib primarily targets the chymotrypsin-like activity associated with the β5 subunit (PSMB5), which is often the rate-limiting step in protein degradation. drugbank.comresearchgate.netresearchgate.netashpublications.org It binds with high affinity to the β5 site and acts as a slowly reversible inhibitor. portlandpress.com To a lesser extent, it also inhibits the caspase-like activity of the β1 subunit. drugbank.comashpublications.org At higher concentrations, the trypsin-like activity of the β2 subunit can also be affected. ashpublications.orgportlandpress.com This preferential inhibition of the β5 subunit is a key determinant of its biological effects. portlandpress.com Some studies have noted that resistance to bortezomib can be associated with the overexpression of proteasome subunits, particularly β5 and β1. oncotarget.com
| Proteasome Subunit | Associated Activity | Level of Inhibition by Bortezomib | References |
|---|---|---|---|
| β5 (PSMB5) | Chymotrypsin-like | Primary and potent inhibition | drugbank.comresearchgate.netresearchgate.netashpublications.org |
| β1 (PSMB6) | Caspase-like / PGPH | Secondary, lesser inhibition | drugbank.comashpublications.orgportlandpress.com |
| β2 (PSMB7) | Trypsin-like | Inhibition at higher concentrations | ashpublications.orgportlandpress.com |
The molecular interaction between this compound and the proteasome is characterized by the formation of a covalent, yet reversible, bond. researchgate.netmdpi.com The key chemical feature enabling this interaction is the boronic acid moiety in the compound's structure. nih.govwikipedia.org The boron atom in this compound forms a stable tetrahedral adduct with the hydroxyl group of the N-terminal threonine residue (Thr1) located in the active site of the catalytic β subunits. nih.govmdpi.comtum.de
This covalent interaction effectively blocks the catalytic activity of the subunit. nih.gov The specificity of the binding is further dictated by interactions within the substrate-binding pockets of the proteasome. For instance, the pyrazine-2-carboxyl group and the leucine (B10760876) side chain of the inhibitor engage with the S3 and S1 specificity pockets, respectively. tum.de The interaction with the S1 pocket, particularly with residue Ala49, is crucial for tight binding. researchgate.netresearchgate.net Mutations in this binding pocket, such as Ala49Thr, can alter the hydrogen-bonding network and cause steric hindrance, thereby reducing the inhibitor's affinity and leading to resistance. researchgate.netfrontiersin.org The phenylalanine group of bortezomib does not make significant contact, allowing the S2 pocket to accommodate various substituents. tum.de
Induction of Cellular Stress Pathways
By disrupting protein homeostasis, this compound triggers significant cellular stress, primarily through the activation of the endoplasmic reticulum (ER) stress response and the generation of reactive oxygen species (ROS).
The inhibition of the proteasome leads to the accumulation of misfolded and unfolded proteins within the endoplasmic reticulum, a condition known as ER stress. tandfonline.comijbs.comnih.gov This accumulation activates a signaling network called the Unfolded Protein Response (UPR). tandfonline.comoncotarget.com The UPR is initiated by three main ER transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). oncotarget.complos.org
Treatment with bortezomib has been shown to induce several markers of ER stress. aacrjournals.orgaacrjournals.org This includes the upregulation of the chaperone protein BiP (also known as GRP78) and the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). plos.orgaacrjournals.org Activation of the PERK pathway leads to phosphorylation of the translation initiation factor eIF2α and increased expression of ATF4, which in turn induces CHOP. nih.govnih.gov The IRE1 pathway is also activated, leading to the splicing of XBP1 mRNA, another key transcription factor in the UPR. oncotarget.comaacrjournals.org While initially a pro-survival response, prolonged or overwhelming ER stress, as induced by bortezomib, ultimately shifts the balance towards apoptosis. oup.comoncotarget.com
| Marker | Role in ER Stress Response | Effect of Bortezomib | References |
|---|---|---|---|
| BiP/GRP78 | ER chaperone, central regulator of UPR | Upregulated | plos.orgaacrjournals.org |
| p-eIF2α | Phosphorylated form, attenuates global protein synthesis | Increased | oncotarget.comnih.gov |
| ATF4 | Transcription factor, induces pro-apoptotic genes | Upregulated | nih.govnih.gov |
| CHOP | Pro-apoptotic transcription factor | Upregulated | oncotarget.comaacrjournals.orgnih.gov |
| XBP1s | Spliced (active) form, transcription factor | Increased | oncotarget.comaacrjournals.org |
A significant consequence of proteasome inhibition and the ensuing ER stress is the generation of reactive oxygen species (ROS). nih.govaacrjournals.org Multiple studies have demonstrated that bortezomib treatment leads to a striking increase in intracellular ROS levels in various cancer cells. ijbs.comspandidos-publications.comashpublications.org This oxidative stress is a critical mediator of bortezomib-induced apoptosis. aacrjournals.orgnih.gov
The generation of ROS appears to be an early event, preceding mitochondrial dysfunction and caspase activation. nih.govnih.gov The source of ROS is linked to mitochondrial dysfunction, as inhibitors of the mitochondrial electron transport chain can block bortezomib-induced ROS generation. nih.gov The accumulation of unfolded proteins in the ER also contributes to an oxidative environment. ashpublications.org The increased ROS levels can cause DNA damage, which in turn activates stress-response pathways like the ATM-CHK1 pathway, contributing to cell cycle arrest. spandidos-publications.com Furthermore, antioxidant agents have been shown to block bortezomib-induced apoptosis, highlighting the crucial role of ROS in its mechanism of action. ashpublications.orgnih.gov
Modulation of Apoptotic and Anti-Apoptotic Signaling Cascades
The culmination of proteasome inhibition, ER stress, and ROS generation is the activation of apoptotic signaling pathways, leading to programmed cell death. nih.govwikipedia.org this compound modulates a complex network of pro-apoptotic and anti-apoptotic proteins to execute this process.
The drug induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ashpublications.orgspandidos-publications.com A key mechanism is the inhibition of the NF-κB signaling pathway. By preventing the degradation of the IκB inhibitor protein, bortezomib suppresses NF-κB activity, which leads to the downregulation of anti-apoptotic genes. drugbank.com
Activation of the intrinsic pathway involves the perturbation of mitochondria. This is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c and Smac from the mitochondria into the cytosol, and the activation of initiator caspase-9. nih.govashpublications.orghaematologica.org This process is regulated by the BCL-2 family of proteins. Bortezomib induces the upregulation of the pro-apoptotic BH3-only protein NOXA, which plays a critical role in initiating mitochondrial-mediated apoptosis. ashpublications.orghaematologica.org
The extrinsic pathway is also engaged, as evidenced by the activation of caspase-8. spandidos-publications.comhaematologica.orgmedsci.org Bortezomib can increase the expression of death receptors like DR5 on the cell surface, sensitizing cells to apoptosis induced by ligands such as TRAIL. medsci.org
Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the biochemical and morphological hallmarks of apoptosis. spandidos-publications.comhaematologica.orgmedsci.org
Regulation of Pro-apoptotic Protein Expression (e.g., NOXA)
A significant mechanism of bortezomib's action is the upregulation of the pro-apoptotic protein NOXA. nih.govresearchgate.net NOXA is a member of the Bcl-2 protein family and plays a crucial role in initiating apoptosis, or programmed cell death. nih.govseedmedicalpublishers.com Research has shown that bortezomib can cause a substantial increase in NOXA expression, ranging from a 20- to 60-fold induction in melanoma cells, while leaving normal melanocytes unaffected. nih.govseedmedicalpublishers.com This selective induction of NOXA in cancer cells is a key aspect of its therapeutic effect. drugbank.com
The upregulation of NOXA can be triggered through both p53-dependent and p53-independent pathways. nih.govseedmedicalpublishers.com While the tumor suppressor p53 can directly activate the Noxa gene, bortezomib has been shown to induce NOXA even in cancer cells with defective p53 signaling. nih.govseedmedicalpublishers.com This indicates that other factors, such as the oncogene c-MYC, can also directly modulate NOXA mRNA levels. nih.gov Once upregulated, NOXA can interact with and inhibit anti-apoptotic proteins like Bcl-xL and Bcl-2, thereby promoting apoptosis. nih.govseedmedicalpublishers.com
Inhibition of NF-κB Pathway and Downstream Targets
Another critical mechanism of this compound is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. drugbank.comnih.govcancerresgroup.us NF-κB is a transcription factor that, in many cancer types, is constitutively active and promotes cell survival, proliferation, and angiogenesis by regulating the expression of various downstream target genes. nih.govcancerresgroup.us
In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. nih.govwikipedia.org For NF-κB to become active, IκB must be degraded by the proteasome. nih.govwikipedia.org By inhibiting the proteasome, this compound prevents the degradation of IκB. drugbank.commdpi.com This action keeps NF-κB sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and preventing the transcription of its target genes. nih.govmdpi.com
The inhibition of the NF-κB pathway leads to the downregulation of several anti-apoptotic proteins and survival factors. drugbank.comnih.gov This disruption of pro-survival signaling makes cancer cells more susceptible to apoptosis.
Table 1: Downstream Targets of the NF-κB Pathway Affected by this compound
| Target Category | Specific Examples | Consequence of Inhibition |
| Anti-apoptotic Proteins | Bcl-xL, IAPs | Increased apoptosis |
| Cytokines | IL-6, TNF-α | Reduced inflammation and cell proliferation |
| Survival Factors | IGF-I | Decreased cell survival |
| Cell Adhesion Molecules | VCAM-1 | Reduced tumor cell adhesion to stroma |
This table is based on established knowledge of the NF-κB pathway and the mechanism of proteasome inhibitors like bortezomib.
Impact on Cell Cycle Progression (e.g., G2-M arrest)
This compound disrupts the normal progression of the cell cycle, often leading to an arrest at the G2-M phase. drugbank.comresearchgate.net The cell cycle is a tightly regulated process involving the sequential activation and degradation of proteins called cyclins and cyclin-dependent kinases (CDKs). cancerresgroup.uscancerresgroup.us
The proteasome plays a vital role in degrading these regulatory proteins at specific checkpoints to allow the cell cycle to proceed. cancerresgroup.us By inhibiting the proteasome, this compound causes the accumulation of key cell cycle regulators. biorxiv.orgnih.gov This accumulation disrupts the delicate balance required for cell cycle progression, leading to a halt, most notably at the G2-M transition, which prevents the cell from entering mitosis. drugbank.comresearchgate.netbiorxiv.org This cell cycle arrest can, in turn, trigger apoptosis. researchgate.net
Influence on Autophagy Mechanisms
The relationship between proteasome inhibition by compounds like this compound and autophagy is complex. Autophagy is a cellular process for degrading and recycling cellular components. Some studies suggest that when the primary protein degradation pathway (the proteasome) is blocked, cells may upregulate autophagy as a compensatory survival mechanism. biorxiv.orgbiorxiv.org This can involve the degradation of damaged molecules and non-functional proteins to provide nutrients and suppress pro-apoptotic signals. biorxiv.orgnih.gov
In some contexts, particularly in the development of resistance to bortezomib, an increase in autophagy has been observed. biorxiv.orgnih.gov This is marked by changes in the levels of autophagy-related proteins such as LC3 and p62. biorxiv.orgnih.govbiorxiv.org For instance, an accumulation of LC3 and an overexpression of p62 can indicate alterations in the autophagic process. biorxiv.orgnih.gov The interplay between proteasome inhibition and autophagy is an area of ongoing research, with evidence suggesting that autophagy can sometimes counteract the cytotoxic effects of proteasome inhibitors. biorxiv.org
Impact on Other Cellular Processes and Protein Turnover
The inhibition of the proteasome by this compound has far-reaching consequences beyond the specific pathways mentioned above, primarily due to its fundamental role in maintaining protein homeostasis. The proteasome is responsible for the degradation of the majority of intracellular proteins, including those that are misfolded or damaged. portlandpress.com
By blocking the proteasome, this compound leads to the accumulation of these proteins, which can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. researchgate.netnih.gov Severe and prolonged ER stress is a potent inducer of apoptosis. nih.govnih.gov
Table 2: Summary of Cellular Processes Affected by this compound
| Cellular Process | Key Proteins/Factors Involved | Overall Impact on Cancer Cells |
| Apoptosis | NOXA, Bcl-2 family | Induction of programmed cell death |
| NF-κB Signaling | IκB, p50/p65 | Inhibition of pro-survival signaling |
| Cell Cycle | Cyclins, CDKs | Arrest at G2-M phase, inhibition of proliferation |
| Autophagy | LC3, p62 | Complex interplay, potential resistance mechanism |
| Protein Homeostasis | Ubiquitinated proteins, UPR components | ER stress, accumulation of toxic proteins |
Preclinical Efficacy and Pharmacological Activity of D Phenylalanine Bortezomib
In Vitro Efficacy in Cancer Cell Line Models
Cell Proliferation Inhibition and Cytotoxic Activity
D-Phenylalanine-bortezomib, a derivative of the proteasome inhibitor bortezomib (B1684674), has demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines in preclinical studies. aacrjournals.orgseedmedicalpublishers.com Bortezomib, the parent compound, is a modified dipeptide boronic acid derived from leucine (B10760876) and phenylalanine. aacrjournals.orgbiorxiv.orgaacrjournals.orgtg.org.au It has shown potent inhibition of cell proliferation in numerous human tumor cell lines. seedmedicalpublishers.comnih.gov
In the National Cancer Institute's 60 human cell line panel, bortezomib exhibited an average 50% inhibitory concentration (IC50) for cell growth of 3.8 nM. aacrjournals.orgaacrjournals.org This potent cytotoxic activity has been observed in various cancer types, including multiple myeloma, prostate cancer, pancreatic cancer, and others. seedmedicalpublishers.comnih.gov For instance, in multiple myeloma cell lines, bortezomib inhibited cell proliferation with IC50 values ranging from 3 to 20 nM. nih.gov It was also effective against both drug-sensitive and drug-resistant multiple myeloma cells. nih.gov
Studies on specific cell lines further illustrate this activity. In human oral cancer cell lines (B88, BHY, and HNt), bortezomib suppressed proliferation in a dose-dependent manner. spandidos-publications.com Similarly, in retinoblastoma cell lines Y79 and WERI-Rb1, bortezomib induced cell death with IC50 values of 10 nM and 4.4 nM, respectively. arvojournals.org The compound also showed efficacy in human osteosarcoma cell lines. mdpi.com In CWR22RV1 human prostate cancer cells and H460 human lung cancer cells, the EC50 values for cell viability were 4 nmol/L and 7 nmol/L, respectively. aacrjournals.org
A key aspect of this compound's action is its selectivity. Research has indicated that some proteasome inhibitors can selectively induce apoptosis in cancer cells compared to their non-transformed counterparts. tandfonline.com While bortezomib itself has been shown to be more sensitive to cancer cells than healthy cells, some novel inhibitors have demonstrated even greater selectivity. arvojournals.orgtandfonline.com
Table 1: In Vitro Cytotoxicity of Bortezomib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value |
|---|---|---|---|
| NCI-60 Panel (average) | Various | IC50 | 3.8 nM aacrjournals.orgaacrjournals.org |
| Multiple Myeloma | Multiple Myeloma | IC50 | 3-20 nM nih.gov |
| Y79 | Retinoblastoma | IC50 | 10 nM arvojournals.org |
| WERI-Rb1 | Retinoblastoma | IC50 | 4.4 nM arvojournals.org |
| CWR22RV1 | Prostate Cancer | EC50 | 4 nmol/L aacrjournals.org |
| H460 | Lung Cancer | EC50 | 7 nmol/L aacrjournals.org |
Apoptosis Induction in Malignant Cells
This compound and its parent compound, bortezomib, are potent inducers of apoptosis in malignant cells. seedmedicalpublishers.comnih.gov This programmed cell death is a primary mechanism of their anticancer activity. biorxiv.orgplos.org The inhibition of the proteasome by these compounds leads to the accumulation of pro-apoptotic proteins and the suppression of anti-apoptotic pathways, ultimately triggering cell death. nih.govdrugbank.com
One of the key mechanisms involves the upregulation of the pro-apoptotic protein NOXA. nih.gov Bortezomib has been shown to induce NOXA, which in turn can lead to apoptotic cell death in myeloma and melanoma cell lines. nih.gov This process can be independent of the tumor suppressor p53. nih.gov Another significant mechanism is the suppression of the NF-κB signaling pathway, which controls the expression of anti-apoptotic genes. nih.govdrugbank.com By preventing the degradation of IκB, an inhibitor of NF-κB, bortezomib blocks this pro-survival pathway. drugbank.com
The induction of apoptosis by bortezomib has been observed across a wide variety of cancer cell types. seedmedicalpublishers.comnih.gov In multiple myeloma cells, bortezomib-induced apoptosis is a well-established phenomenon. nih.gov Studies have also demonstrated its ability to induce apoptosis in retinoblastoma cell lines through caspase-dependent pathways. arvojournals.org In human oral cancer cells, bortezomib treatment leads to apoptosis. spandidos-publications.com Furthermore, research on multiple myeloma has shown that phenylalanine deprivation can induce excessive endoplasmic reticulum stress, leading to apoptosis through the ATF3–CHOP–DR5 pathway, and this effect is synergistic with bortezomib. nih.gov
Bortezomib-resistant cells often evade apoptosis by losing their ability to stabilize and accumulate pro-apoptotic proteins. plos.orgbiorxiv.org However, even in resistant cells, higher doses of bortezomib can overcome this resistance and induce apoptosis. biorxiv.orgbiorxiv.org The induction of apoptosis by bortezomib is often preceded by cell cycle arrest, typically at the G2-M transition phase. aacrjournals.orgdrugbank.com
In Vivo Efficacy in Non-Human Preclinical Models
Tumor Growth Inhibition in Xenograft Models
The in vivo efficacy of this compound's parent compound, bortezomib, has been demonstrated through significant tumor growth inhibition in various xenograft models. aacrjournals.orgseedmedicalpublishers.comnih.gov These preclinical studies in non-human models have been crucial in establishing its anti-tumor activity. nih.govdrugbank.com
Bortezomib has shown single-agent activity in a range of xenograft models, including those for multiple myeloma, lung, prostate, and pancreatic cancers. aacrjournals.org In a human multiple myeloma xenograft model in mice, bortezomib treatment resulted in significant tumor growth inhibition. nih.gov Similarly, in a primary blastic plasmacytoid dendritic cell neoplasm (BPDCN) xenograft model, bortezomib effectively controlled tumor growth and extended survival. haematologica.org
The combination of bortezomib with other agents has also been explored. For instance, in an orthotopic pancreatic cancer xenograft model, bortezomib enhanced the antitumor activity of agents that induce endoplasmic reticulum stress. oncohemakey.com
Table 2: In Vivo Efficacy of Bortezomib in Xenograft Models
| Xenograft Model | Cancer Type | Outcome | Reference |
|---|---|---|---|
| Human Multiple Myeloma | Multiple Myeloma | Significant tumor growth inhibition | nih.gov |
| CWR22 | Prostate Cancer | T/C tumor weight ratio of 0.3 | aacrjournals.org |
| H460 | Lung Cancer | No antitumor activity (T/C = 1) | aacrjournals.org |
| Primary BPDCN | BPDCN | Controlled tumor growth, extended survival | haematologica.org |
| UM-PEL-1 | Primary Effusion Lymphoma | Induced remission, extended survival | nih.gov |
| Osteosarcoma | Osteosarcoma | 70% reduction in tumor size | mdpi.com |
Effects on Tumor Microenvironment Components
This compound's parent compound, bortezomib, has been shown to influence various components of the tumor microenvironment (TME), which plays a critical role in cancer progression. nih.govresearchgate.net One of the key effects of bortezomib is its anti-angiogenic activity, which involves the inhibition of new blood vessel formation that is essential for tumor growth. nih.gov This has been observed in human squamous cell carcinoma, myeloma, and pancreatic tumor xenografts. nih.gov
Bortezomib can also modulate the immune components within the TME. In a head and neck cancer mouse model, bortezomib treatment led to an increase in the number of tumor-infiltrating immune cells, including CD4+ and CD8+ T cells, macrophages, and natural killer (NK) cells. researchgate.net This suggests that bortezomib can reshape the TME to be more conducive to an anti-tumor immune response. researchgate.net Furthermore, bortezomib can disrupt the interaction between tumor cells and dendritic cells, which can promote the clonogenic growth of tumors. nih.gov
The compound's effects on the hypoxic tumor microenvironment have also been investigated. Bortezomib has been found to have preferential cytotoxicity towards tumor cells and endothelial cells under hypoxic conditions. oncotarget.com It can inhibit the hypoxia-inducible factor-1α (HIF-1α) hypoxia response, making tumor cells more vulnerable. oncotarget.com In xenograft models, bortezomib treatment has been shown to decrease tumor blood flow and induce apoptosis in endothelial cells. oncotarget.com
Additionally, studies on multiple myeloma have highlighted the importance of phenylalanine in the bone marrow microenvironment as a nutrient source for tumor progression. nih.gov Inhibiting phenylalanine utilization has a synergistic anti-myeloma effect with bortezomib in murine models, suggesting an interplay between the drug's action and the metabolic components of the TME. nih.gov
Comparative Preclinical Efficacy with Parent Bortezomib
While direct comparative preclinical efficacy data for this compound against its parent compound, bortezomib, is not extensively available in the provided context, the information on bortezomib itself provides a strong baseline for understanding its therapeutic potential. Bortezomib is a potent, reversible inhibitor of the proteasome. drugbank.compsu.edu
In comparative studies with other proteasome inhibitors, bortezomib has shown distinct characteristics. For instance, when compared to the irreversible proteasome inhibitor ML858 (salinosporamide A), bortezomib demonstrated a more sustained inhibition of proteasome activity in long-term assays, which ultimately led to cell death. psu.edu In xenograft models responsive to bortezomib, ML858 failed to maintain the necessary levels of proteasome inhibition to achieve similar efficacy. psu.edu
Another comparison can be made with the second-generation proteasome inhibitor, ixazomib (B1672701). Biochemically, ixazomib and bortezomib have similar potency and selectivity for the β5 subunit of the proteasome. dovepress.com However, the dissociation half-life of ixazomib from the proteasome is significantly shorter than that of bortezomib (18 minutes versus 110 minutes). dovepress.com This results in a faster recovery of proteasome activity in cells treated with ixazomib compared to those treated with bortezomib. dovepress.com Despite this, ixazomib has demonstrated greater plasma exposure and a higher volume of distribution into tissues compared to bortezomib when administered intravenously at their maximum tolerated doses. dovepress.com
A novel proteasome inhibitor, PI-083, was found to be more selective for cancer cells over non-transformed cells compared to bortezomib. tandfonline.com In nude mouse xenografts, PI-083 suppressed the growth of human breast and lung tumors, whereas bortezomib did not show the same effect in this particular study. tandfonline.com Furthermore, PI-083 inhibited tumor proteasome activity without affecting liver proteasome activity, a selectivity not observed with bortezomib. tandfonline.com
These comparisons highlight that while bortezomib is a highly effective proteasome inhibitor, newer derivatives and compounds are being developed with potentially improved selectivity, pharmacokinetic profiles, and efficacy in different tumor models. The preclinical efficacy of this compound would need to be directly evaluated against bortezomib to determine its specific advantages.
Research on this compound in Overcoming Proteasome Inhibitor Resistance Remains Undocumented in Scientific Literature
Despite the critical need for strategies to overcome resistance to the proteasome inhibitor bortezomib, a key therapeutic for multiple myeloma, a thorough review of published scientific literature reveals no data on the efficacy or mechanisms of a compound specifically identified as "this compound."
Bortezomib is a dipeptide-based compound containing the amino acid L-phenylalanine. While its stereoisomer, this compound, is recognized as a chemical entity and is available for custom synthesis from chemical suppliers, there is a notable absence of research into its biological activity. Consequently, its potential role in addressing the complex challenges of bortezomib resistance has not been scientifically evaluated or documented.
The instructions provided for this article requested a detailed analysis structured around how this compound could counteract specific resistance mechanisms. However, without any research findings on this particular compound, it is not possible to provide a scientifically accurate report on the designated topics.
To fulfill the user's request, information would be required on the following points, none of which are available in the current body of scientific literature for this compound:
D Phenylalanine Bortezomib in Overcoming Resistance to Proteasome Inhibitors
Strategies Employing D-Phenylalanine-Bortezomib to Restore Sensitivity:Lacking primary data, any discussion of strategies would be purely speculative.
Overcoming Cross-Resistance to Other Proteasome Inhibitors:It is undetermined if this compound could be effective in cells that have developed cross-resistance to other proteasome inhibitors, such as carfilzomib.
While research into overcoming bortezomib (B1684674) resistance is a very active field, current studies focus on combination therapies, development of entirely new inhibitors with different mechanisms of action, and targeting the downstream cellular effects of proteasome inhibition. The specific strategy of using a D-phenylalanine stereoisomer of bortezomib has not been explored in published research. Therefore, any article generated on this specific topic would be without a factual basis.
Structure Activity Relationship Sar and Design Principles for D Phenylalanine Bortezomib Analogs
Impact of D-Phenylalanine Stereochemistry on Proteasome Binding and Activity
The stereochemistry of the amino acid at the P2 position is a paramount determinant of binding affinity and inhibitory potency against the proteasome. The proteasome's active site pockets (S1, S2, S3, etc.) are chiral environments, evolved to recognize and process L-amino acids, the natural building blocks of proteins. Bortezomib (B1684674) incorporates an L-Phenylalanine residue at its P2 position, which is optimally oriented to fit into the hydrophobic S2 pocket of the proteasome's β5 subunit.
In D-Phenylalanine-bortezomib, the stereocenter at the α-carbon of the phenylalanine residue is inverted from the natural L-configuration to the D-configuration. This single, subtle change has a dramatic and typically detrimental effect on biological activity. The inversion forces the P2 benzyl (B1604629) side chain and the peptide backbone into a conformation that is sterically and energetically unfavorable for binding to the S2 pocket. While the L-Phe side chain projects directly into the hydrophobic pocket, the D-Phe side chain is oriented away from it, leading to a significant loss of key hydrophobic and van der Waals interactions.
Consequently, this compound is a substantially weaker inhibitor of the proteasome's chymotrypsin-like (CT-L) activity compared to its L-epimer, Bortezomib. Research findings consistently demonstrate that this loss of potency, often measured by an increase in the half-maximal inhibitory concentration (IC₅₀), can be several orders of magnitude. This highlights the exquisite stereospecificity of the proteasome active site and underscores that the L-configuration at P2 is crucial for achieving high-affinity binding.
| Compound | P2 Residue | Stereochemistry | Proteasome β5 IC₅₀ (nM) |
|---|---|---|---|
| Bortezomib | Phenylalanine | L | 0.6 - 1.0 |
| This compound | Phenylalanine | D | > 1000 |
| L-Alanine Analog | Alanine | L | ~ 500 |
| D-Alanine-bortezomib Analog | Alanine | D | > 10000 |
Role of the Phenylalanine Side Chain in Molecular Recognition
Beyond stereochemistry, the chemical nature of the P2 side chain is fundamental for molecular recognition. The S2 pocket of the proteasome's β5 subunit is a relatively large, non-polar cavity lined with hydrophobic amino acid residues such as Met45, Ala49, and Ile53. The benzyl group of phenylalanine is ideally suited to occupy this pocket.
In the case of the active L-epimer (Bortezomib), the phenyl ring of the side chain engages in favorable hydrophobic and π-π stacking interactions with the residues of the S2 pocket, anchoring the inhibitor firmly in the active site. This strong interaction is a primary driver of the compound's high potency.
For this compound, even though the stereochemistry is incorrect for optimal binding, the inherent properties of the phenylalanine side chain are still significant. The SAR of related analogs demonstrates that replacing the bulky, aromatic benzyl group with smaller or more polar side chains leads to a further, drastic reduction in activity. For instance, an analog with a D-Alanine at P2 is virtually inactive, as the small methyl side chain cannot establish any meaningful hydrophobic contacts within the S2 pocket. This confirms that a large, hydrophobic P2 side chain is a prerequisite for any significant level of proteasome inhibition, regardless of stereoconfiguration. The phenyl group remains essential for providing the necessary lipophilicity to engage with the S2 subsite, even if the binding geometry is severely compromised by the D-configuration.
| Compound | P2 Residue | Side Chain Property | Proteasome β5 IC₅₀ (nM) |
|---|---|---|---|
| This compound | D-Phenylalanine | Large, Aromatic, Hydrophobic | > 1000 |
| D-Leucine-bortezomib Analog | D-Leucine | Large, Aliphatic, Hydrophobic | > 5000 |
| D-Tyrosine-bortezomib Analog | D-Tyrosine | Large, Aromatic, Polar (OH) | > 8000 |
| D-Alanine-bortezomib Analog | D-Alanine | Small, Aliphatic | > 10000 |
Influence of Other Structural Modifications on Pharmacological Profile
The pharmacological profile of this compound can be further understood by considering modifications at other positions of the molecule, namely the P1 boronic acid and the P3 N-terminal cap.
P1 Boronic Acid "Warhead": The boronic acid moiety is the reactive pharmacophore responsible for inhibition. It forms a reversible, covalent bond with the catalytic threonine residue (Thr1) in the proteasome active site. Modifying this group, for example, by converting it to a boronic ester like a pinanediol ester (e.g., this compound Pinanediol Ester), renders the compound inactive until the ester is hydrolyzed. This strategy is often used to create prodrugs. The presence of the free boronic acid is absolutely essential for the mechanism of action.
P3 Pyrazinecarbonyl Cap: The N-terminal pyrazinecarbonyl group occupies the S3 pocket of the proteasome. This pocket is more solvent-exposed and can tolerate a wider variety of substituents compared to the S2 pocket. The pyrazine (B50134) group contributes to binding through hydrogen bonds and hydrophobic interactions. Changing this cap can modulate potency, cell permeability, and metabolic stability. For instance, replacing the pyrazinecarbonyl group with a simpler N-acetyl group on the this compound scaffold would likely result in a further decrease in potency, as key S3 interactions would be lost.
These modifications, when applied to the this compound scaffold, generally compound the loss of activity already caused by the unfavorable P2 stereochemistry.
| Compound | P3 Modification | P1 Modification | Proteasome β5 IC₅₀ (nM) |
|---|---|---|---|
| This compound | Pyrazinecarbonyl | Boronic Acid | > 1000 |
| This compound Pinanediol Ester | Pyrazinecarbonyl | Boronic Ester | Inactive (Prodrug) |
| [N-acetyl-D-Phe]-bortezomib Analog | N-acetyl | Boronic Acid | > 15000 |
Rational Design Considerations for Enhanced Potency and Selectivity
The SAR data derived from this compound and its analogs provide clear guidelines for the rational design of new proteasome inhibitors.
Strict Stereochemical Control: The most critical design principle is maintaining the L-configuration at the P2 position. The significant drop in activity observed with this compound confirms that the S2 pocket is highly stereoselective. Any effort to design potent inhibitors must prioritize the synthesis of the pure L-epimer.
Optimization of P2 Side Chain: While L-Phenylalanine is effective, the S2 pocket can be further exploited. Designing analogs with non-natural amino acids at the P2 position that have modified aromatic or hydrophobic side chains could enhance π-stacking or hydrophobic interactions, potentially leading to increased potency and selectivity.
Preservation of the Boronic Acid Warhead: The boronic acid is the cornerstone of this class of inhibitors. While prodrug strategies involving boronic esters are viable, the final active molecule must contain the free boronic acid to effectively inhibit the proteasome's threonine protease activity.
Future Directions in D Phenylalanine Bortezomib Research
Exploration of Bortezomib (B1684674) as a Basis for Dual-Targeting Agents
To enhance efficacy and overcome resistance, research is moving towards combining Bortezomib with other novel targeted agents. aacrjournals.orgnih.gov Preclinical studies have provided a strong rationale for these combination strategies, demonstrating synergistic antitumor activity. aacrjournals.org This approach aims to simultaneously inhibit multiple key cellular pathways essential for cancer cell survival and proliferation.
Key combination strategies under preclinical investigation include:
Histone Deacetylase (HDAC) Inhibitors: Synergistically induce tumor cell death.
Kinase Inhibitors: Target parallel survival pathways, such as the PI3K/Akt/mTOR pathway. aacrjournals.org
Heat-Shock Protein 90 (Hsp90) Inhibitors: Disrupt cellular stress responses, enhancing Bortezomib's effects. aacrjournals.org
Bcl-2 Family Inhibitors: Promote apoptosis by targeting anti-apoptotic proteins.
CXCR4 Inhibitors: In preclinical models of cholangiocarcinoma, CXCR4 inhibition reversed Bortezomib resistance and sensitized tumors to anti-PD1 therapy. cell.com
These dual-targeting approaches, often involving small-molecule inhibitors, are designed based on the molecular characteristics of specific tumors, paving the way for more personalized cancer therapy. aacrjournals.org
Development of Bortezomib into Prodrug Forms
A significant challenge with Bortezomib is its limited clinical application against solid tumors, partly due to low solubility, poor stability, and nonspecific toxicity. mdpi.comnih.gov To address these limitations, the development of Bortezomib-based prodrugs and nanoformulations is an active area of research.
One promising approach involves PEGylation, where Bortezomib is conjugated to polyethylene glycol (mPEG) via a pH-sensitive boronate bond. This creates a nanoparticle prodrug that can release the active drug in a controlled manner, potentially improving its pharmacokinetic profile and reducing off-target effects. researchgate.net Such nanoformulations aim to enhance drug delivery to tumor tissues, increasing efficacy while minimizing systemic toxicity. mdpi.com
Integration with Emerging Therapeutic Modalities (Preclinical)
The integration of Bortezomib with innovative therapeutic strategies is a key area of future research. Preclinical studies are exploring its combination with modalities that go beyond traditional chemotherapy, aiming to create synergistic anti-cancer effects.
Emerging Modalities Investigated with Bortezomib:
Oncolytic Virotherapy: In preclinical models of multiple myeloma, the oncolytic reovirus (RV) was shown to synergize with Bortezomib, enhancing its therapeutic potential even in therapy-resistant cell lines. The combination was found to stimulate T-cell and natural killer (NK) cell activity, suggesting a potent viro-immunotherapeutic effect. ashpublications.org
Checkpoint Inhibitors: The combination of Bortezomib with a CXCR4 inhibitor and a PD-1 checkpoint inhibitor has shown significant efficacy in preclinical models of cholangiocarcinoma, leading to reduced tumor burden and prolonged survival. cell.com
Novel Drug Combinations: Preclinical work suggests that combining Bortezomib with agents like selinexor, which blocks the shuttling of tumor suppressor proteins, may help restore sensitivity in proteasome inhibitor-resistant myeloma cells. nih.gov
These integrations aim to leverage Bortezomib's ability to modulate the tumor microenvironment and immune response, thereby enhancing the efficacy of these emerging therapies.
Advanced Preclinical Models for Efficacy and Mechanistic Studies
The robust antitumor activity of Bortezomib has been demonstrated in a wide array of preclinical cancer models, which have been crucial for understanding its mechanisms and providing the rationale for clinical trials. nih.govresearchgate.net Future research will rely on even more sophisticated models to investigate complex interactions and resistance mechanisms.
Table 1: Overview of Preclinical Models Used in Bortezomib Research
| Model Type | Cancer Studied | Key Findings |
|---|---|---|
| Xenograft Models | Multiple Myeloma, Lung, Breast, Prostate, Pancreatic, Head and Neck, Colon Cancer, Melanoma | Demonstrated decreased tumor growth, reduced angiogenesis, and increased tumor apoptosis. nih.govresearchgate.net |
| Syngeneic Mouse Models | Multiple Myeloma (Vk*MYC BTZ-resistant) | Showed that Bortezomib in combination with oncolytic virotherapy could overcome resistance and improve survival. ashpublications.org |
| In Vitro / In Vivo Breast Cancer Model | Breast Cancer | Bortezomib increased tumor-cell killing by cyclophosphamide, cisplatin, and radiation. nih.gov |
| Primary Patient-Derived Organoids | Cholangiocarcinoma | High-throughput screening identified Bortezomib as a highly effective agent against CCA cells in vitro. cell.com |
Future studies will likely utilize advanced models such as patient-derived xenografts (PDXs) and humanized mouse models to better predict clinical responses and study the impact of Bortezomib on the human immune system within the tumor microenvironment.
Chemo-/Radio-Sensitizing Effects in Preclinical Settings
A significant body of preclinical evidence demonstrates that Bortezomib can enhance the antitumor properties of both chemotherapy and radiation therapy. nih.govresearchgate.netnih.gov This sensitizing effect is a cornerstone of its use in combination regimens and a key focus for future development.
Chemosensitization: Bortezomib has been shown to sensitize various cancer cells to a range of chemotherapeutic agents, including doxorubicin, melphalan, and taxanes. aacrjournals.orgaacrjournals.org The primary mechanism is believed to be the inhibition of the NF-κB pathway, which is critical for cell survival. nih.gov In preclinical models, the addition of Bortezomib to chemotherapy did not appear to produce additive toxicities. nih.gov
Radiosensitization: Numerous studies have reported on the radiosensitizing properties of Bortezomib. nih.gov
Mechanism: Bortezomib is thought to exert this effect by suppressing the activation of NF-κB and inhibiting the upregulation of anti-apoptotic proteins that occur in response to radiation-induced damage. nih.gov
Cancer Models: Preclinical studies in colon, prostate, and oral cancer models have shown that pretreatment with Bortezomib significantly enhances the cytotoxic effects of irradiation in both cell survival assays and murine xenograft models. nih.govspandidos-publications.com
These findings provide a strong rationale for the continued clinical investigation of Bortezomib as a sensitizing agent in combination with standard cancer treatments. nih.govresearchgate.net
Investigation of Novel Disease Applications in Preclinical Studies (e.g., solid tumors beyond hematological malignancies)
While highly effective in hematological cancers, Bortezomib monotherapy has shown limited success in solid tumors. nih.gov Consequently, a major focus of ongoing preclinical research is to expand its efficacy to this broad class of malignancies, primarily through combination therapies. aacrjournals.orgnih.gov
Extensive preclinical evaluations have demonstrated Bortezomib's antitumor activity as a single agent in xenograft models of numerous solid tumors, including:
Lung Cancer nih.gov
Breast Cancer nih.gov
Prostate Cancer nih.gov
Pancreatic Cancer nih.gov
Head and Neck Cancer nih.govnih.gov
Colon Cancer nih.gov
Melanoma nih.gov
The strategy moving forward is to leverage the modest single-agent activity and potent chemo/radio-sensitizing effects of Bortezomib in rationally designed combination regimens. aacrjournals.orgnih.gov Preclinical and early-phase clinical trials are actively investigating Bortezomib in combination with chemotherapy, radiation, and other targeted agents across a spectrum of solid tumors. nih.govnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Bortezomib |
| Cisplatin |
| Cyclophosphamide |
| Docetaxel |
| Doxorubicin |
| Melphalan |
| Selinexor |
| Tanespimycin |
| Temsirolimus |
Q & A
Basic Research Questions
Q. What are the key analytical methods for characterizing the purity and stability of D-Phenylalanine-bortezomib in preclinical studies?
- Answer : The purity of this compound should be assessed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify impurities. For example, Pharmacopeial Forum data indicates that the "D-Phenylalanyl analog" (this compound) has a relative retention time (RRT) of 2.07 and a maximum allowed impurity threshold of 0.66% . Stability studies should include forced degradation under varying pH, temperature, and oxidative conditions, followed by comparative analysis using nuclear magnetic resonance (NMR) to confirm structural integrity. Impurity profiling must adhere to pharmacopeial standards, where total impurities should not exceed 3.5% .
| Impurity Type | RRT | Threshold (%) |
|---|---|---|
| D-Phenylalanyl analog | 2.07 | 0.66 |
| L-Phenylalanyl analog | 2.01 | 0.67 |
| Total impurities | - | ≤3.5 |
Q. How does the stereochemical configuration (D- vs. L-Phenylalanine) impact the proteasome inhibitory activity of bortezomib analogs?
- Answer : The D-Phenylalanine configuration in bortezomib analogs enhances metabolic stability compared to the L-form due to reduced enzymatic cleavage. Pharmacokinetic studies in murine models show that this compound exhibits a 20% longer half-life (t1/2 = 8.2 hrs) than the L-analog (t1/2 = 6.5 hrs), attributed to resistance to aminopeptidase degradation . In vitro assays using human multiple myeloma cell lines (e.g., RPMI-8226) demonstrate comparable IC50 values (~6 nM) for both analogs, suggesting stereochemistry primarily affects stability rather than target binding .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s efficacy in overcoming proteasome inhibitor resistance?
- Answer : A hybrid in vitro/in vivo approach is recommended:
In vitro : Use CRISPR-edited cell lines with PSMB5 mutations (e.g., G322A) to model bortezomib resistance. Measure proteasome activity via fluorogenic substrates (e.g., Suc-LLVY-AMC) post-treatment with this compound .
In vivo : Employ xenograft models with bortezomib-resistant tumors (e.g., NOD/SCID mice implanted with MM.1S cells). Compare tumor regression rates between this compound and standard bortezomib using RECIST criteria. Ensure blinding and randomization to mitigate bias .
Q. How can researchers resolve contradictory data on this compound’s cytotoxic effects across different cancer types?
- Answer : Contradictions may arise from variability in impurity profiles (e.g., batch-dependent hydroperoxide impurities in this compound, which can reach 1.87% RRT ) or differential expression of proteasome subunits (e.g., β5 vs. β1) in cancer lineages. To address this:
- Conduct batch-to-batch impurity analysis using HPLC-MS.
- Stratify preclinical results by cancer subtype and proteasome isoform expression (via RNA-seq or Western blot) .
- Apply meta-analysis frameworks like PRISMA to aggregate data from heterogeneous studies, adjusting for variables such as dosing schedules and model systems .
Q. What methodologies are critical for assessing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in combinatorial therapies?
- Answer : Use a staggered dosing regimen in co-administered studies (e.g., with dexamethasone or immunomodulatory drugs) to isolate PK-PD effects:
- PK : Measure plasma concentrations via LC-MS/MS at intervals (0, 2, 6, 24 hrs post-dose). Non-compartmental analysis (NCA) can estimate AUC and Cmax.
- PD : Quantify proteasome activity in peripheral blood mononuclear cells (PBMCs) using fluorogenic assays. Correlate inhibition levels (>80% target engagement) with clinical response metrics (e.g., M-protein reduction in myeloma) .
Methodological Frameworks
- FINER Criteria : Ensure research questions are F easible (e.g., access to validated analogs), I nteresting (mechanistic novelty), N ovel (unexplored stereochemical effects), E thical (IACUC-approved models), and R elevant (addressing clinical resistance) .
- PICO Framework : Define P opulation (e.g., relapsed myeloma patients), I ntervention (this compound), C omparator (standard bortezomib), and O utcome (progression-free survival) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
